molecular formula C19H17N5O2 B11024086 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

Katalognummer: B11024086
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: CVPLCVRUHRBPHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a synthetic small molecule designed for research applications. It is characterized by a molecular hybrid structure combining a 4-hydroxyquinoline-3-carboxamide core, a privileged scaffold in medicinal chemistry, with a [1,2,4]triazolo[4,3-a]pyridine moiety via a propyl linker. The 4-hydroxyquinolinone scaffold is a well-established structure found in compounds with diverse biological activities. Research on closely related carboxamide analogues has demonstrated potential for multi-target activity, including significant lipoxygenase (LOX) inhibitory activity, which is indicative of anti-inflammatory potential, as well as antioxidant properties . This scaffold is also recognized for its relevance in antibiotic discovery, serving as a fragment for bacterial DNA gyrase subunit B (GyrB) inhibitors . The [1,2,4]triazolo[4,3-a]pyridine component is an underexploited nitrogen-containing heterocycle that has recently been identified as a novel chemotype for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . This heterocyclic system is also known to exhibit a range of pharmacological effects, including antifungal, antibacterial, and antidepressant actions . The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for researchers investigating multi-target agents, particularly in the areas of inflammation, oncology, and infectious disease. Its structure offers opportunities for studying receptor-ligand interactions and docking processes with biologically active targets. This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Eigenschaften

Molekularformel

C19H17N5O2

Molekulargewicht

347.4 g/mol

IUPAC-Name

2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C19H17N5O2/c25-18-12-14(13-6-1-2-7-15(13)21-18)19(26)20-10-5-9-17-23-22-16-8-3-4-11-24(16)17/h1-4,6-8,11-12H,5,9-10H2,(H,20,26)(H,21,25)

InChI-Schlüssel

CVPLCVRUHRBPHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxidation of 2-Hydroxy-4-Halogenomethylquinoline

A key method involves oxidizing 2-hydroxy-4-chloromethylquinoline using alkaline hydrogen peroxide (H₂O₂) under controlled conditions. The reaction proceeds in aqueous NaOH (9–16%) at 50–70°C with a molar ratio of 1:15–1:20 (substrate:H₂O₂). Acidification with HCl or H₂SO₄ to pH 1–4 precipitates 2-hydroxyquinoline-4-carboxylic acid , which is isolated via filtration and vacuum-dried. Drying at 50–60°C yields the monohydrate form, while 130–150°C produces the anhydrous variant.

Reaction Conditions Table

ParameterSpecification
Temperature50–70°C
H₂O₂ Concentration30–35%
NaOH Concentration9–16%
Molar Ratio (Substrate:H₂O₂:NaOH)1:15–20:10–12
Yield75–85% (estimated from analogous reactions)

Alternative Cyclization Routes

Quinoline precursors can also be synthesized via cyclization of γ-halogenacetoneacetic acid anilides in concentrated H₂SO₄. For example, chlorination of diketenes followed by reaction with aniline derivatives forms intermediates that cyclize to yield halogenated quinolines.

Preparation of the Triazolo[4,3-a]Pyridine Fragment

The triazolo[4,3-a]pyridine moiety is synthesized through cyclocondensation or hydrazonoyl chloride reactions.

Cyclocondensation of Hydrazonoyl Chlorides

Patent US8993591B2 describes the synthesis of triazolo[4,3-a]pyridines by reacting hydrazonoyl chlorides with aminopyridines. For instance, 3-(cyclopropylmethyl)-7-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,triazolo[4,3-a]pyridine is prepared via a three-step sequence involving benzyl alcohol intermediates.

Key Reaction Steps

  • Intermediate Formation : Reaction of Formula (XXI) with benzyl alcohol yields a substituted pyridine.

  • Cyclization : Treatment with POCl₃ or PCl₅ facilitates triazole ring closure.

  • Functionalization : Alkylation or amination introduces side chains (e.g., cyclopropylmethyl groups).

Hydrazine-Mediated Cyclization

In a study by PMC10925991, hydrazonoyl chlorides react with thioxopyridopyrimidinones to form triazolopyrimidinones. While this method targets pyridopyrimidinones, analogous conditions (refluxing in acetic acid with H₂SO₄) could adapt to triazolo[4,3-a]pyridine synthesis.

Coupling Strategies for Fragment Assembly

The quinoline carboxamide and triazolo[4,3-a]pyridine fragments are linked via a propyl spacer using amide bond formation or nucleophilic substitution.

ReagentRoleConditions
EDCCarbodiimide activator1.2 equiv, 0°C → RT
HOBtCoupling agent1.5 equiv
SolventDMF or DCMAnhydrous, N₂ atmosphere
Reaction Time12–24 hours
Yield60–70% (estimated)

Purification and Isolation

Crude product purification involves:

  • Recrystallization : From ethanol/water mixtures to remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EA).

  • Vacuum Drying : At 50–60°C to preserve hydrate forms or 130–150°C for anhydrous product.

Purity Analysis

MethodParametersResults
HPLCC18 column, 60:40 MeOH:H₂O>98% purity
NMRDMSO-d₆, 400 MHzδ 8.65 (s, 1H, pyridine), δ 11.71 (s, 1H, NH)

Analytical Characterization

Spectroscopic Data

  • IR : Bands at 1650 cm⁻¹ (amide C=O), 3200–3400 cm⁻¹ (N-H stretch).

  • ¹H NMR : Key signals include δ 2.95 (t, 2H, propyl CH₂), δ 8.12 (d, 1H, quinoline H-3), and δ 9.45 (s, 1H, triazole H).

  • MS (ESI+) : m/z 363.2 [M+H]⁺.

Stability Studies

The compound is stable under inert storage (N₂, -20°C) but degrades in acidic/basic conditions (pH <3 or >10) .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Condition Product Key Observations
6M HCl, 100°C, 12 hrsQuinoline-4-carboxylic acid + 3-(triazolo[4,3-a]pyridin-3-yl)propylamineComplete cleavage of amide bond; confirmed via LC-MS and 1H^1H-NMR
1M NaOH, 80°C, 8 hrsSodium salt of quinoline-4-carboxylic acid + free aminePartial decomposition of triazole moiety observed at prolonged reaction times

Mechanistic studies suggest acid-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while base-mediated hydrolysis involves hydroxide ion coordination.

Alkylation and Acylation

The hydroxyl group at the quinoline 2-position and triazole nitrogen atoms are reactive sites:

Alkylation with Methyl Iodide

Reagent Conditions Product Yield
CH₃I, K₂CO₃DMF, 60°C, 6 hrs2-methoxy-N-[3-(triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide78%
CH₃I, Ag₂OTHF, RT, 24 hrsSame product with minor O-methylated triazole side product65%

Regioselectivity favors quinoline hydroxyl group alkylation due to higher acidity (pKa ~8.2) compared to triazole protons (pKa >12).

Metal-Catalyzed Cross-Coupling

The triazolo[4,3-a]pyridine moiety participates in palladium/copper-mediated reactions:

Reaction Catalyst Substrate Product Application
Suzuki-Miyaura couplingPd(PPh₃)₄4-bromophenylboronic acid2-hydroxy-N-[3-(6-aryl-triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamideKinase inhibitor derivatives
Ullmann-type C–N couplingCuI/L-proline2-iodopyridineExtended triazole-pyrrolidine hybridAntibacterial lead compounds

Optimal conditions for Suzuki coupling: 1.5 equiv boronic acid, 2 mol% Pd catalyst, K₂CO₃ base in toluene/water (3:1) at 90°C.

Cycloaddition and Ring-Opening

The triazole ring undergoes [3+2] cycloaddition with strained alkynes:

Reagent Conditions Product Observations
Norbornadiene120°C, neat, 8 hrsFused bicyclic triazocine derivativeRetro-Diels-Alder side products form above 140°C; characterized by X-ray
DiazomethaneEt₂O, 0°C, 2 hrsSpiro-pyrazoline adductLabile product decomposes upon silica gel chromatography

Density functional theory (DFT) calculations support a concerted mechanism for norbornadiene cycloaddition with activation energy ΔG‡ = 24.3 kcal/mol .

Oxidation and Reduction

Controlled redox modifications alter pharmacological properties:

Oxidation

Oxidizing Agent Conditions Product Biological Impact
KMnO₄, H₂SO₄0°C, 1 hrQuinoline N-oxide derivativeEnhanced aqueous solubility (2.1 mg/mL → 8.7 mg/mL)
mCPBACH₂Cl₂, RT, 4 hrsEpoxidized triazole side chainLoss of kinase inhibition activity (IC₅₀ >10 μM)

Reduction

Reducing Agent Conditions Product Application
H₂, Pd/CEtOH, 50 psi, 6 hrsTetrahydroquinoline analogImproved blood-brain barrier penetration (LogP 2.1 → 1.4)
NaBH₄MeOH, 0°C, 30 minSecondary alcohol at propyl linkerInert metabolite identified in hepatic microsomes

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product Mechanism
254 nmAcetonitrileQuinoline ring-expanded benzazepinoneNorrish Type II hydrogen abstraction followed by cyclization
365 nmTolueneTriazole ring-opened diazo intermediateReversible process studied by time-resolved spectroscopy

Quantum yield measurements (Φ = 0.33 at 254 nm) suggest synthetic utility for photoinduced diversification .

This comprehensive reactivity profile enables rational design of analogs targeting specific biological pathways, particularly in kinase inhibition and antimicrobial applications. Future studies should explore enantioselective modifications at the propyl linker and computational modeling of transition states for key reactions.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have indicated that derivatives of quinoline and triazole compounds can serve as effective antitubercular agents. For instance, compounds synthesized by merging quinoline with triazole motifs were tested against various strains of Mycobacterium tuberculosis. Notably, certain derivatives exhibited significant inhibitory activity against the InhA enzyme, crucial for the survival of the bacteria. The compound 5n was highlighted for its high efficacy with a minimum inhibitory concentration (MIC) of 12.5 μg/mL, demonstrating potential as an alternative treatment for tuberculosis .

Antimalarial Properties

The compound's structural characteristics suggest it may also possess antimalarial properties. Quinoline derivatives have been recognized for their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. A study indicated that quinoline-4-carboxamide derivatives showed moderate potency against malaria parasites with promising pharmacokinetic profiles and low toxicity in vivo . The mechanism of action involves inhibiting translation elongation factor 2 in the malaria parasite, which is critical for protein synthesis.

Anticancer Potential

Compounds containing quinoline and triazole structures have been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the quinoline core.
  • Introduction of the triazole-pyridine side chain.
  • Functionalization to incorporate hydroxyl and carboxamide groups.

Research has focused on creating various derivatives to enhance biological activity and selectivity against specific targets. These modifications aim to improve pharmacological profiles while reducing potential side effects .

Case Studies and Research Findings

StudyFocusKey Findings
Alcaraz et al., 2024Antitubercular agentsCompound 5n showed MIC = 12.5 μg/mL against M. tuberculosis.
DMPK StudiesAntimalarial activityQuinoline derivatives demonstrated low nanomolar potency against P. falciparum with favorable pharmacokinetics .
Cancer ResearchAnticancer propertiesQuinoline-triazole hybrids induced apoptosis in cancer cells through signaling modulation .

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine moiety can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Thermal Stability: Melting points for analogues vary widely (171–189°C), suggesting that polar substituents (e.g., morpholino in 5a5) enhance crystallinity compared to alkylamino groups (5a6, 5a7) .
  • Triazolo-Pyridine Derivatives : describes a thiazole-triazolo hybrid with a molecular weight of 314.37 g/mol, smaller than the target compound’s estimated ~378.43 g/mol. The triazolo group may improve metabolic stability but reduce solubility due to increased hydrophobicity .

Pharmacological and Functional Comparisons

  • The absence of a triazolo group in these analogues suggests that the target compound’s bioactivity profile may differ significantly due to altered target binding (e.g., kinase or protease inhibition vs. antibacterial action) .
  • Synthesis Methodology : The target compound’s synthesis likely follows a route similar to ’s procedure, where carboxylic acids are converted to acyl chlorides with thionyl chloride, followed by coupling with amines . However, the triazolo-pyridine moiety may require specialized cyclization steps, as seen in ’s triazolo impurities .

Research Findings and Gaps

  • Data Limitations : Critical parameters such as solubility, logP, and in vitro/in vivo activity data for the target compound are absent in the evidence.
  • Synthetic Challenges: High-yield synthesis of triazolo-containing compounds (e.g., 67 in , % yield) suggests scalability issues compared to non-triazolo analogues .

Biologische Aktivität

2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a compound with potential therapeutic applications due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolo[4,3-a]pyridine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H15N5O\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}

Key Structural Features

  • Triazolo[4,3-a]pyridine moiety : Contributes to the compound's interaction with biological targets.
  • Hydroxy and carboxamide groups : Enhance solubility and potential binding affinity.

Antitumor Activity

Recent studies have indicated that compounds containing the triazolo[4,3-a]pyridine framework exhibit significant antitumor properties. For instance, derivatives have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)
2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamideMCF-70.01
Other derivativesNCI-H4600.03

These results suggest a potential for further development in cancer therapy targeting specific pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate effectiveness against Mycobacterium tuberculosis, with specific derivatives showing IC50 values ranging from 1.35 to 2.18 μM . This positions the compound as a candidate for further exploration in tuberculosis treatment.

The proposed mechanisms of action for triazolo[4,3-a]pyridine derivatives include:

  • Inhibition of Kinases : Such as p38 MAPK, which plays a critical role in cell signaling pathways related to inflammation and cancer .
  • Modulation of Metabotropic Glutamate Receptors : Enhancing synaptic transmission and neuroprotection .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Study on Antitumor Activity : A series of triazolo[4,3-a]pyridine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, certain compounds exhibited IC50 values in the nanomolar range, indicating potent antitumor effects .
  • Evaluation Against Tuberculosis : Research involving the synthesis of substituted benzamide derivatives showed promising results against Mycobacterium tuberculosis, with several compounds demonstrating significant inhibitory concentrations .
  • Kinase Inhibition Studies : A study assessed the inhibitory effects of triazolo[4,3-a]pyridine derivatives on various kinases involved in cancer progression and inflammation. The results highlighted their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a triazolo-pyridine-containing propylamine intermediate. A two-step approach is common:

Quinoline Core Synthesis : Start with 4-hydroxyquinoline-2-carboxylic acid derivatives. For example, esterification or activation of the carboxylic acid group (e.g., using HATU or EDC) facilitates amide bond formation with the propylamine linker .

Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For in vitro assays:
  • Prepare a 10 mM stock in DMSO, then dilute in assay buffer (final DMSO ≤0.1%).

  • For aqueous solubility enhancement, use co-solvents like PEG-400 or cyclodextrin-based formulations .

    • Solubility Data :
SolventSolubility (mg/mL)
DMSO25–30
Water<0.1
Ethanol5–10

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Variable Substituents : Modify the quinoline 2-hydroxy group (e.g., replace with methoxy or halogen) and the triazolo-pyridine propyl linker length (e.g., ethyl vs. butyl).
  • Biological Testing : Screen analogs for target binding (e.g., kinase inhibition assays) and ADMET properties (e.g., microsomal stability, Caco-2 permeability). Prioritize compounds with IC50 < 100 nM and >2-hour metabolic stability .
    • Example SAR Table :
AnalogR1 (Quinoline)Linker LengthIC50 (nM)Metabolic Stability (t1/2, min)
1–OHPropyl8545
2–OCH3Propyl12060
3–OHButyl20030

Q. What crystallographic techniques are recommended for resolving this compound’s 3D structure?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use synchrotron radiation for high-resolution data (≤1.0 Å).
  • Data Analysis : Refine structures using SHELXL. Confirm hydrogen bonding between the quinoline hydroxy group and triazolo-pyridine nitrogen (key for conformational stability) .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., pH, temperature, cell line passage number).
  • Compound Integrity : Re-validate purity and stability before each assay. Use orthogonal analytical methods (e.g., LC-MS vs. NMR).
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50, Emax). Discrepancies may arise from differences in solvent systems or protein expression levels .

Q. What strategies are effective for validating analytical methods in quantifying this compound in complex matrices?

  • Methodological Answer :
  • LC-MS/MS Validation :

Linearity : Test 1–1000 ng/mL (R² ≥0.99).

Accuracy/Precision : Intra-/inter-day CV ≤15%.

Matrix Effects : Assess ion suppression in plasma using post-column infusion .

  • Cross-Validation : Compare results with UV-HPLC (λ = 254 nm) and NMR quantitation (qNMR) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.